3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
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Description
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H17ClF3NO4S and its molecular weight is 435.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Processes : Studies have explored the synthesis of related furan and pyridine compounds, which are integral to developing various pharmaceuticals and chemical reagents. For instance, Bradiaková et al. (2008) detailed the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine starting from furan-2-carbaldehyde, undergoing various chemical reactions to achieve the final product (Bradiaková et al., 2008).
Versatile Reagents for Furan Synthesis : Watterson et al. (2003) discussed using 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent for synthesizing furans and cyclopentenones, which are crucial in various chemical syntheses (Watterson et al., 2003).
Application in Chemistry
Lipase-Mediated Kinetic Resolution : Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, showcasing an application in stereocontrolled chemical processes (Shimizu et al., 1996).
Reagents for Annulated Furans : Padwa et al. (1992) described the use of 2,3-dihalo-1-(phenylsulfonyl)-1-propenes in the synthesis of annulated furans, indicating the compound's relevance in complex organic synthesis (Padwa et al., 1992).
Biological Applications
- Antimicrobial Activity : Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, testing them for antibacterial and antifungal activities, highlighting the potential biomedical applications of these compounds (Shah et al., 2014).
properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c19-16-5-3-12(8-15(16)18(20,21)22)4-6-17(24)23-9-14(10-23)28(25,26)11-13-2-1-7-27-13/h1-3,5,7-8,14H,4,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIFJAFUAEMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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